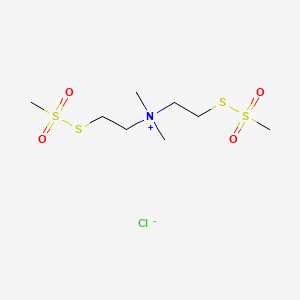
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is a chemical compound with the molecular formula C8H20ClNO4S4 and a molecular weight of 357.97 . It is primarily used in proteomics research as a cross-linker . This compound is known for its charged impermeable methanethiosulfonate cross-linker properties, making it valuable in various scientific applications .
Vorbereitungsmethoden
The synthesis of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves the reaction of dimethylaminoethanol with methanethiosulfonate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and purification processes to ensure the compound’s purity and consistency .
Analyse Chemischer Reaktionen
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of thiol compounds .
Wissenschaftliche Forschungsanwendungen
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride has a wide range of scientific research applications. In chemistry, it is used as a cross-linker to study protein-protein interactions and protein structure . In biology, it helps in the identification and characterization of protein complexes . In medicine, this compound is utilized in drug development and delivery systems . Additionally, it has industrial applications in the production of specialized materials and coatings .
Wirkmechanismus
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride involves its ability to form covalent bonds with target molecules . The methanethiosulfonate groups react with thiol groups on proteins, leading to the formation of stable cross-links . This cross-linking process helps in stabilizing protein structures and studying their interactions . The molecular targets and pathways involved include various proteins and enzymes that contain reactive thiol groups .
Vergleich Mit ähnlichen Verbindungen
Bis-(2-methanethiosulfonatoethyl)dimethylammonium Chloride is unique compared to other similar compounds due to its specific cross-linking properties and charged impermeable nature . Similar compounds include Bis-(2-hydroxyethyl)dimethylammonium Chloride and other methanethiosulfonate derivatives . this compound stands out for its ability to form stable cross-links under various conditions, making it highly valuable in proteomics research .
Eigenschaften
Molekularformel |
C8H20ClNO4S4 |
|---|---|
Molekulargewicht |
358.0 g/mol |
IUPAC-Name |
dimethyl-bis(2-methylsulfonylsulfanylethyl)azanium;chloride |
InChI |
InChI=1S/C8H20NO4S4.ClH/c1-9(2,5-7-14-16(3,10)11)6-8-15-17(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BFRGHQCAWQJKFE-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCSS(=O)(=O)C)CCSS(=O)(=O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


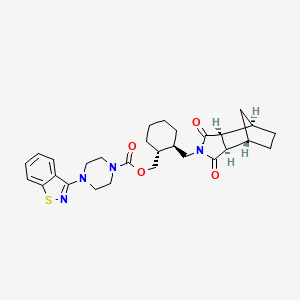
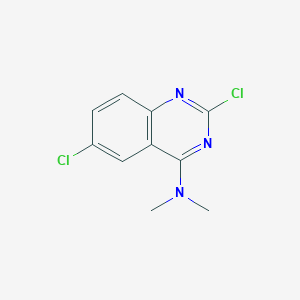
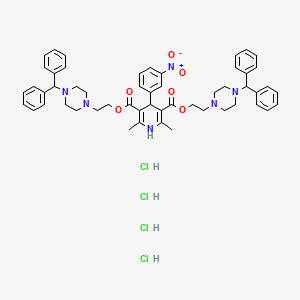

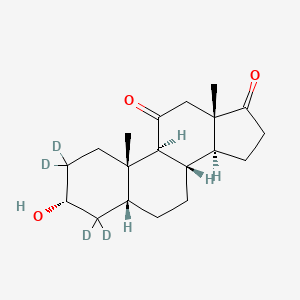
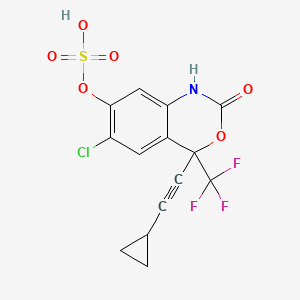
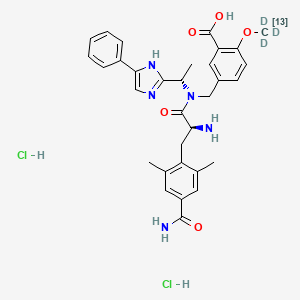
![1-[4-(4-Butyltriazol-1-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B13843777.png)
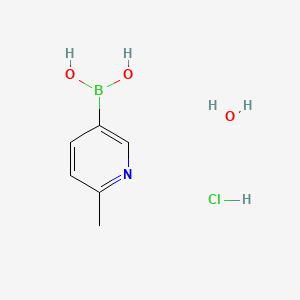
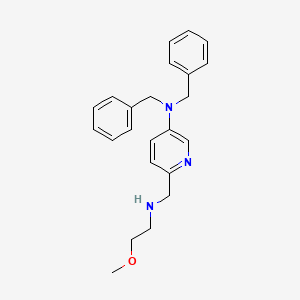
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13843796.png)
![sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13843800.png)
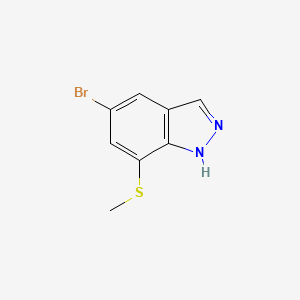
![2-[(4-Acetylpiperazin-1-yl)methyl]-5-methyl-7-phenylthieno[3,2-c]pyridin-4-one](/img/structure/B13843815.png)
